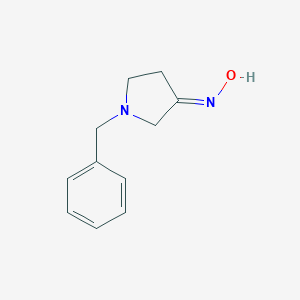

1-Benzyl-3-pyrrolidinone oxime

CAS No.:

Cat. No.: VC1273488

Molecular Formula: C11H14N2O

Molecular Weight: 190.24g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14N2O |

|---|---|

| Molecular Weight | 190.24g/mol |

| IUPAC Name | (NE)-N-(1-benzylpyrrolidin-3-ylidene)hydroxylamine |

| Standard InChI | InChI=1S/C11H14N2O/c14-12-11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,14H,6-9H2/b12-11+ |

| Standard InChI Key | LFNQMUOLIMKYBH-VAWYXSNFSA-N |

| Isomeric SMILES | C\1CN(C/C1=N/O)CC2=CC=CC=C2 |

| SMILES | C1CN(CC1=NO)CC2=CC=CC=C2 |

| Canonical SMILES | C1CN(CC1=NO)CC2=CC=CC=C2 |

Introduction

Chemical Identity and Structure

Basic Information

1-Benzyl-3-pyrrolidinone oxime is derived from the parent compound 1-Benzyl-3-pyrrolidinone (CAS: 775-16-6) which has the molecular formula C₁₁H₁₃NO and a molecular weight of 175.23 . The oxime derivative has the molecular formula C₁₁H₁₄N₂O with a molecular weight of approximately 190.24. It features a characteristic C=N-OH (oxime) functional group that replaces the ketone (C=O) group of the parent molecule.

Nomenclature and Synonyms

The compound is known by several synonyms in chemical literature:

-

N-Benzyl-3-pyrrolidinone oxime

-

1-Benzylpyrrolidin-3-one oxime

The compound's IUPAC name is 1-benzylpyrrolidin-3-one oxime, which systematically identifies its core pyrrolidine structure with the benzyl substituent at position 1 and the oxime group at position 3.

Physical and Chemical Properties

Physical Properties

While complete physical property data for 1-Benzyl-3-pyrrolidinone oxime is limited in the available literature, its properties can be reasonably extrapolated from its parent compound and general oxime characteristics:

The parent compound 1-Benzyl-3-pyrrolidinone exists as a clear yellow liquid with a boiling point of 77°C at 0.01 mmHg pressure and a density of 1.091 g/mL at 25°C .

Chemical Reactivity

The oxime functional group confers specific chemical reactivity patterns:

-

It can undergo Beckmann rearrangement to form amides

-

Reduction (e.g., with LiAlH₄) yields amines

-

Dehydration can lead to nitriles

-

The N-OH group exhibits weak acidic properties

-

It can function as a bidentate ligand in coordination chemistry

Synthesis Methods

Direct Oximation of 1-Benzyl-3-pyrrolidinone

The primary synthetic route to 1-Benzyl-3-pyrrolidinone oxime involves the reaction of 1-Benzyl-3-pyrrolidinone with hydroxylamine. The general procedure involves:

-

Preparation of hydroxylamine solution: A solution of hydroxylamine hydrochloride in water is prepared

-

Reaction with ketone: This solution is added dropwise to the ketone substrate (1-Benzyl-3-pyrrolidinone), typically in the presence of a base such as sodium acetate

-

The reaction mixture is maintained at controlled temperature and stirred for several hours

-

Isolation: The product is typically isolated through extraction, filtration, and recrystallization

The hydrochloride salt of the oxime (1-Benzyl-3-pyrrolidinone oxime hydrochloride) can be prepared directly using this method .

Spectroscopic Characterization

Infrared Spectroscopy

The infrared spectrum of 1-Benzyl-3-pyrrolidinone oxime would exhibit characteristic features:

-

Broad O-H stretching band (3200-3600 cm⁻¹) from the oxime hydroxyl

-

C=N stretching band (1640-1690 cm⁻¹) from the oxime functional group

-

Absence of the C=O stretching band (1710-1750 cm⁻¹) that would be present in the parent ketone

-

Aromatic C-H stretching bands (3000-3100 cm⁻¹) from the benzyl group

-

Aliphatic C-H stretching bands (2850-2950 cm⁻¹) from the pyrrolidine ring

Literature indicates that related pyrrolidine oximes show no nitrile bands but display NH bands and conjugated carbonyl absorption patterns that differ from their parent ketones .

Mass Spectrometry

Mass spectral data for 1-Benzyl-3-pyrrolidinone oxime would typically show:

-

Molecular ion peak at m/z 190 (M⁺)

-

Fragment at m/z 91 representing the tropylium ion (C₇H₇⁺), a characteristic fragment from benzyl groups

-

Loss of OH (M⁺-17) producing a fragment at m/z 173

-

Other fragmentation patterns typical of pyrrolidine ring systems

By comparison, the mass spectrum of related compounds shows the benzyl fragment (m/z 91) often appears as the base peak (100% relative abundance) .

Nuclear Magnetic Resonance

¹H-NMR spectroscopy would show:

-

Aromatic protons of the benzyl group (δ 7.2-7.4 ppm)

-

Benzyl methylene protons (δ 3.5-3.7 ppm)

-

Pyrrolidine ring protons (δ 1.8-3.5 ppm)

-

Oxime hydroxyl proton (δ 9.5-11.0 ppm, variable)

¹³C-NMR would show:

-

Aromatic carbons (δ 125-140 ppm)

-

Oxime carbon (C=N-OH) at approximately δ 150-160 ppm

-

Benzyl methylene carbon at approximately δ 60 ppm

-

Pyrrolidine ring carbons (δ 20-60 ppm)

Applications and Uses

Pharmaceutical Applications

1-Benzyl-3-pyrrolidinone oxime serves as a valuable intermediate in pharmaceutical synthesis:

-

It functions as a precursor for the preparation of 1-benzyl-3-aminopyrrolidine through reduction, which is an important pharmacophore in drug development

-

The parent compound is used to prepare chiral, alkenyl sulfoximines leading to highly functionalized diazabicycles, structures with potential pharmacological activity

-

Related oxime derivatives of pyrrolidine-3-carboxylic acid compounds have been studied as potential inhibitors of γ-aminobutyric acid transporter 1 (GAT1), suggesting applications in neuropharmacology

Organic Synthesis Applications

The oxime functional group makes 1-Benzyl-3-pyrrolidinone oxime valuable in various organic transformations:

-

As a protected form of the ketone for selective reactions elsewhere in the molecule

-

As a precursor to amines via reduction reactions

-

As a substrate for Beckmann rearrangement to form lactams

-

As a building block for nitrogen-containing heterocycles with potential biological activity

-

In the preparation of nitrogen-containing ligands for coordination chemistry

Related Compounds and Derivatives

Parent and Precursor Compounds

-

1-Benzyl-3-pyrrolidinone (CAS: 775-16-6): The ketone precursor from which the oxime is derived

-

1-Benzyl-3-pyrrolidinol (CAS: 775-15-5): The reduced alcohol form of the parent ketone

Structurally Related Derivatives

-

1-Benzyl-3-hydroxyimino-2-methylpyrrolidine (CAS: 74880-17-4): A methylated analog of the target compound

-

1-Benzyl-3-methylpyrrolidin-2-one (CAS: 108303-99-7): A related pyrrolidinone with the carbonyl at position 2

-

1-Benzyl-4-carboxamido-3-hydroxy-2-oxo-3-pyrroline: A more complex derivative mentioned in literature

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume